molecular formula C16H12O4 B14399976 Methyl (9-oxo-9H-xanthen-1-yl)acetate CAS No. 88521-86-2

Methyl (9-oxo-9H-xanthen-1-yl)acetate

Cat. No.: B14399976
CAS No.: 88521-86-2
M. Wt: 268.26 g/mol
InChI Key: SKNSLYJJNQTCDY-UHFFFAOYSA-N
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Description

Methyl (9-oxo-9H-xanthen-1-yl)acetate is a xanthene-based ester derivative characterized by a 9-oxo-xanthene core substituted with a methyl acetate group at the 1-position. Xanthene derivatives are tricyclic aromatic compounds comprising two benzene rings fused via a central oxygen-containing heterocycle. The 9-oxo group introduces a ketone functionality, while the methyl acetate substituent at position 1 imparts unique steric and electronic properties.

Properties

CAS No.

88521-86-2

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

methyl 2-(9-oxoxanthen-1-yl)acetate

InChI

InChI=1S/C16H12O4/c1-19-14(17)9-10-5-4-8-13-15(10)16(18)11-6-2-3-7-12(11)20-13/h2-8H,9H2,1H3

InChI Key

SKNSLYJJNQTCDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C2C(=CC=C1)OC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (9-oxo-9H-xanthen-1-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 9H-xanthen-9-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (9-oxo-9H-xanthen-1-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (9-oxo-9H-xanthen-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a topoisomerase inhibitor.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (9-oxo-9H-xanthen-1-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modulate the activity of enzymes such as topoisomerases, which are crucial for DNA replication and repair. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and disrupt their proliferation .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of Methyl (9-oxo-9H-xanthen-1-yl)acetate include derivatives with substitutions at different positions on the xanthene core. Below is a comparative analysis:

Compound Name Substituent Position Molecular Formula Key Structural Features
This compound 1-position C₁₆H₁₂O₄ (inferred) Acetate group directly attached to the xanthene ring at position 1; no additional ether linkages.
Methyl 2-[(3-methoxy-9-oxo-9H-xanthen-4-yl)oxy]acetate (Compound 9, ) 3-methoxy, 4-oxy-acetate C₁₇H₁₄O₆ Methoxy group at position 3; acetate linked via an ether bridge at position 4.
Methyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate (Compound 27, ) 3-oxy-acetate C₁₆H₁₂O₅ Acetate group linked via an ether bridge at position 3.

Key Observations :

  • Positional Isomerism : Substituent placement (1 vs. 3/4 positions) significantly impacts molecular geometry and electronic distribution. The 1-position acetate in the target compound may result in distinct steric interactions compared to ether-linked analogs at positions 3 or 4.
  • Functional Groups : Ether-linked acetates (e.g., Compounds 9 and 27) introduce additional oxygen atoms, altering polarity and hydrogen-bonding capacity compared to the direct acetate substitution in the target compound.

Comparison :

  • Substrate Reactivity: The number of hydroxyl groups on the xanthenone precursor dictates stoichiometric adjustments (e.g., reagent ratios) during synthesis .
  • Purification: All compounds are isolated as white solids via chromatography, suggesting comparable solubility profiles in non-polar solvents.
Physicochemical Properties
Property This compound Compound 9 Compound 27
Molecular Weight ~268.26 g/mol (inferred) 314.28 g/mol 284.26 g/mol
Solubility Likely soluble in ethyl acetate, DCM Soluble in ethyl acetate Soluble in ethyl acetate
Melting Point Not reported Not reported Not reported

Notes:

  • Higher molecular weight in Compound 9 (due to methoxy and ether-acetate groups) may enhance lipophilicity compared to the target compound.
  • Ether-linked acetates (e.g., Compound 27) may exhibit greater hydrolytic stability under acidic conditions compared to direct esters.

Critical Differences :

  • Bioactivity : Substituent position influences interactions with biological targets. For example, Compound 9’s 3-methoxy group may enhance membrane permeability compared to the target compound’s 1-position acetate.
  • Synthetic Utility : Ether-linked acetates (Compound 9, 27) are more amenable to hydrolysis for generating carboxylic acid derivatives compared to direct esters.

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